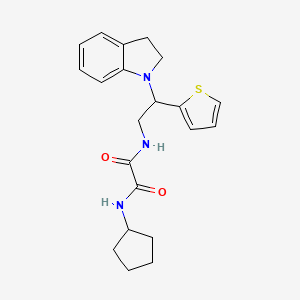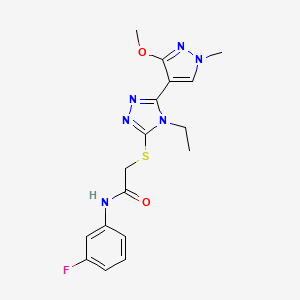![molecular formula C29H24N2OS2 B2643861 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide CAS No. 476275-65-7](/img/structure/B2643861.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzothiazole, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been extensively studied for their diverse biological activities, including anti-tubercular properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed that these compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .Aplicaciones Científicas De Investigación
Antitumor Activities
A number of studies have explored the antitumor potential of benzothiazole derivatives. For instance, new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Among these, certain compounds exhibited considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Another study synthesized N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives and investigated their anticancer activities, observing notable anticancer activity for some compounds (Tay, Yurttaş, & Demirayak, 2012).
Antimicrobial Activity
Research has also shown that benzothiazole derivatives can exhibit antimicrobial properties. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides displayed promising antimicrobial activities against a variety of bacterial and fungal strains, with some compounds showing Minimum Inhibition Concentration (MIC) values as low as 4–16 μg/mL (Rezki, 2016).
Analgesic Properties
Compounds containing the benzothiazole motif have been investigated for their potential analgesic properties. A study on acetamide derivatives demonstrated significant analgesic effects in various nociceptive tests without negatively affecting motor coordination in mice, suggesting their potential as pain management agents (Kaplancıklı et al., 2012).
Antioxidant and Protective Effects
Benzothiazole derivatives have also been studied for their antioxidant activities and protective effects against certain toxicities. One such study synthesized benzothiazole-isothiourea derivatives and evaluated their antioxidant activity, demonstrating significant free radical scavenging activity and protective effects in the context of acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Photophysical Studies and Material Applications
Benzothiazole derivatives have been explored for their photophysical properties and applications in materials science. For instance, triphenylamine–benzothiazole derivatives demonstrated unusual temperature-controlled fluorescence switching in polar solvents, indicating potential use in optical and electronic devices (Kundu et al., 2019).
Mecanismo De Acción
Benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs . The mechanism of action is likely related to this inhibitory activity, although the specific mechanism for this compound is not mentioned in the available resources.
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2OS2/c32-27(25(19-11-3-1-4-12-19)20-13-5-2-6-14-20)31-29-26(21-15-7-9-17-23(21)33-29)28-30-22-16-8-10-18-24(22)34-28/h1-6,8,10-14,16,18,25H,7,9,15,17H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVMJXRMXZDYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
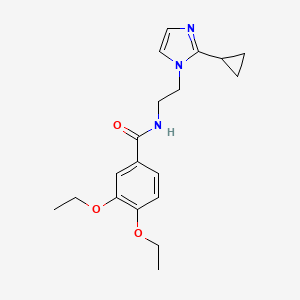
![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)
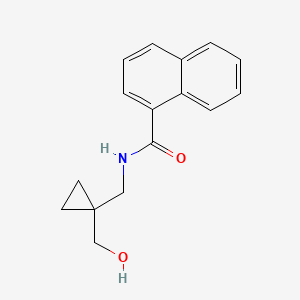
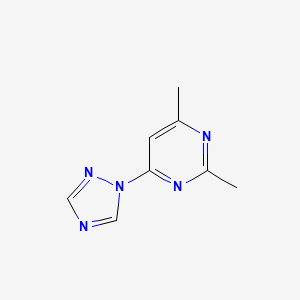
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2643786.png)
![3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B2643788.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2643790.png)
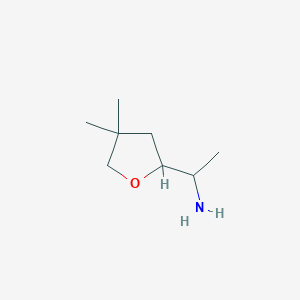
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B2643792.png)
![2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide](/img/structure/B2643793.png)
![4-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2643794.png)
![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2643795.png)
